Allyl heptafluorobutyrate

Description

Significance and Context in Contemporary Organic Chemistry

The significance of allyl heptafluorobutyrate in modern organic chemistry lies in its potential as a versatile building block. The allyl group is a well-established functional handle for a variety of transformations, most notably in metal-catalyzed reactions. sioc-journal.cncdnsciencepub.com Palladium-catalyzed reactions, such as allylic alkylations, are fundamental methods for carbon-carbon bond formation, allowing the introduction of the allyl group into various molecular frameworks. acs.orgnih.gov Similarly, iridium-catalyzed asymmetric allylic substitutions represent a powerful tool for constructing chiral centers. sioc-journal.cn

The heptafluorobutyrate portion of the molecule introduces the properties of perfluorinated compounds. The strong carbon-fluorine bonds lead to high chemical and thermal stability. enviroforensics.comenviro.wiki The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can influence the reactivity of the adjacent ester group. This perfluorinated tail also imparts unique solubility and partitioning characteristics, which can be exploited in specific synthetic or analytical contexts.

Historical Perspective of Heptafluorobutyrate Derivatives in Synthetic and Analytical Methodologies

Heptafluorobutyrate derivatives have a significant history, particularly in the field of analytical chemistry. The use of heptafluorobutyric anhydride (B1165640) (HFBA) as a derivatizing agent, especially for gas chromatography (GC), is a well-established technique. researchgate.netsigmaaldrich.com This process converts analytes, such as alcohols, amines, and even steroids, into their more volatile and thermally stable heptafluorobutyrate esters. fluoromart.com

The primary advantage of this derivatization is the enhanced detectability of the resulting compounds. The multiple fluorine atoms make heptafluorobutyrate derivatives highly responsive to electron capture detectors (ECD), a sensitive technique used in GC for detecting electrophilic compounds. This methodology has been crucial for the trace analysis of various substances in complex biological and environmental samples. researchgate.netfluoromart.com For instance, the analysis of sialic acids and monosaccharides in glycoproteins has been successfully achieved by forming their heptafluorobutyrate derivatives, which allows for their separation and identification by GC-MS. researchgate.netfluoromart.com The stability of these derivatives is a key factor that contributes to the reliability of these analytical methods. researchgate.net

Structural Features and Reactivity Considerations for Allylic and Perfluorinated Moieties

The reactivity of allyl heptafluorobutyrate is dictated by the interplay between its two key structural features.

Allylic Moiety: The allyl group (CH₂=CH-CH₂–) is a cornerstone of synthetic organic chemistry. Its reactivity is dominated by the presence of the double bond and the adjacent methylene (B1212753) group.

Metal Catalysis: The π-system of the allyl group readily coordinates with transition metals like palladium and iridium. This coordination activates the system for various transformations, including nucleophilic substitution reactions, often proceeding through an η³-allyl intermediate. nih.govlkouniv.ac.in These reactions are highly valuable for creating complex molecules with controlled stereochemistry. sioc-journal.cn

Rearrangements: Allylic esters are known to undergo catalyzed rearrangement reactions. cdnsciencepub.com

Heck Reaction: The double bond can participate in reactions such as the Heck arylation, which couples the allyl group with an aryl species, further demonstrating its synthetic utility. acs.org

Perfluorinated Moiety: The heptafluorobutyl group (C₃F₇–) is a perfluorinated alkyl chain where all hydrogens have been replaced by fluorine.

Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the perfluorinated chain highly resistant to chemical and thermal degradation. enviroforensics.comnih.gov

Inductive Effect: The high electronegativity of fluorine atoms results in a powerful electron-withdrawing inductive effect. In allyl heptafluorobutyrate, this effect makes the carbonyl carbon of the ester group more electrophilic and can influence the leaving group ability of the heptafluorobutyrate anion in substitution reactions.

Hydrophobicity and Lipophobicity: The fluorinated chain is both hydrophobic and lipophobic, a distinct property of highly fluorinated compounds that can be used to control solubility and phase separation. ag.state.mn.us

The combination of a synthetically versatile allyl group with a robust, electron-withdrawing perfluorinated ester in a single molecule provides a platform for developing novel reagents and materials in specialized research applications.

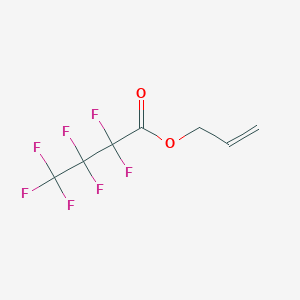

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F7O2/c1-2-3-16-4(15)5(8,9)6(10,11)7(12,13)14/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBHYYDXTQBWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17165-55-8 | |

| Record name | 2-Propen-1-yl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17165-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl heptafluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms Involving Allyl Heptafluorobutyrate

Allylic Reactivity and Rearrangements in Perfluorinated Systems

The allyl group is a versatile functional group known for its participation in a variety of substitution, addition, and rearrangement reactions. The presence of the heptafluorobutyrate group can significantly modulate this inherent reactivity.

Allylic esters, including allyl heptafluorobutyrate, can undergo nucleophilic substitution reactions. These reactions often proceed with an "allylic shift," where the incoming nucleophile attacks the carbon at the opposite end of the double bond from the leaving group. This occurs through two primary mechanisms: SN1' and SN2'.

The SN1' mechanism is a two-step process that begins with the departure of the leaving group to form a resonance-stabilized allylic carbocation. The nucleophile then attacks this intermediate at either of the two electrophilic carbon atoms. The strong inductive effect of the heptafluorobutyrate group would destabilize an adjacent carbocation, thus the formation of the allylic cation is a critical step. The reaction is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the heptafluorobutyrate leaving group.

The SN2' mechanism is a concerted, single-step process where the nucleophile attacks the γ-carbon (the carbon at the end of the double bond) in a backside attack relative to the double bond, simultaneously displacing the heptafluorobutyrate leaving group from the α-carbon. This mechanism avoids the formation of a high-energy carbocation intermediate. It is favored by strong nucleophiles and polar aprotic solvents. The steric hindrance at the α-carbon can also promote the SN2' pathway over a direct SN2 attack.

| Factor | SN1' Mechanism | SN2' Mechanism |

|---|---|---|

| Mechanism Type | Stepwise (via allylic carbocation) | Concerted (single transition state) |

| Nucleophile | Weak nucleophiles | Strong, sterically unhindered nucleophiles |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

| Substrate Structure | Favored by substitution that stabilizes the carbocation | Favored by steric hindrance at the α-carbon |

| Leaving Group | Good leaving group required (Heptafluorobutyrate is effective) |

The allylic C-H bonds in allyl heptafluorobutyrate are weaker than typical alkane C-H bonds. This is because the homolytic cleavage of an allylic C-H bond generates an allyl radical, which is stabilized by resonance, delocalizing the unpaired electron over two carbon atoms. libretexts.orglibretexts.org This inherent stability makes the allylic position a prime target for radical-mediated functionalization reactions.

The process typically begins with an initiation step, where a radical initiator (e.g., from light or heat) generates a reactive radical species. In the propagation step, this radical abstracts an allylic hydrogen from allyl heptafluorobutyrate, forming the resonance-stabilized allyl radical. This radical can then react with another molecule to form a new bond at the allylic position and regenerate a radical to continue the chain reaction. For instance, in the presence of a low concentration of a halogenating agent like N-bromosuccinimide (NBS), allylic bromination can occur. pressbooks.pubucr.edu

The resonance nature of the intermediate allyl radical means that the final product can be a mixture of constitutional isomers, with the new functional group attached to either the α- or γ-carbon of the original allyl system.

Allyl heptafluorobutyrate, as an allyl ester, has the potential to undergo chemistryviews.orgchemistryviews.org-sigmatropic rearrangements, a class of pericyclic reactions that proceed through a cyclic transition state. dspmuranchi.ac.inmsu.edu While the classic Claisen rearrangement involves an allyl vinyl ether, analogous rearrangements can occur with allyl esters, though typically requiring higher temperatures. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org

The reaction is a concerted process involving the reorganization of six electrons within a cyclic, six-membered transition state. libretexts.org For allyl heptafluorobutyrate, this would involve the formation of a new C-C bond between the γ-carbon of the allyl group and the carbon of a transient ketene (B1206846) intermediate formed from the ester, with simultaneous cleavage of the C-O bond of the ester. Computational studies on similar allyl esters have shown that this rearrangement can proceed through either a chair-like or a boat-like transition state, with the chair geometry generally being lower in energy. nih.gov The bulky and highly electronegative heptafluorobutyl group could influence the activation energy and the preferred geometry of the transition state.

Reactions of the Heptafluorobutyrate Moiety

The heptafluorobutyrate portion of the molecule is characterized by the strong electron-withdrawing nature of the perfluoroalkyl chain, which significantly influences its chemical properties.

The heptafluorobutyrate anion is an effective leaving group. Its ability to depart during a reaction is attributed to its stability as an anion. The seven fluorine atoms exert a powerful negative inductive effect (-I effect), which delocalizes and stabilizes the negative charge on the carboxylate group after it has departed from the substrate.

Kinetic studies on the solvolysis of tertiary alkyl heptafluorobutyrates have confirmed its status as a good, weakly nucleophilic leaving group. rsc.orgnuph.edu.ua For instance, the solvolysis rates of 1-adamantyl heptafluorobutyrate and t-butyl heptafluorobutyrate have been measured in various solvent systems to quantify the nucleofugality (leaving group ability) of the heptafluorobutyrate anion. rsc.orgresearchgate.net This property is crucial for the SN1' and SN2' reactions discussed previously, as the departure of the leaving group is a key step in both mechanisms.

| Substrate | Leaving Group | Relative Reactivity Trend | Solvent System Example |

|---|---|---|---|

| t-Butyl Heptafluorobutyrate | Heptafluorobutyrate (C3F7COO-) | High reactivity due to good leaving group | Aqueous Ethanol |

| 1-Adamantyl Heptafluorobutyrate | Heptafluorobutyrate (C3F7COO-) | High reactivity, used as a benchmark for SN1 reactions | 97% Hexafluoropropan-2-ol |

| t-Butyl Trifluoroacetate (B77799) | Trifluoroacetate (CF3COO-) | Comparable to heptafluorobutyrate | Aqueous Acetone |

Note: This table illustrates the concept of heptafluorobutyrate as a good leaving group by comparing its reactivity in solvolysis to similar compounds. Specific rate constants depend heavily on the exact solvent composition and temperature. rsc.orgnih.govresearchgate.net

Esters can participate in condensation reactions, most notably the Claisen condensation, to form β-keto esters. wikipedia.orglibretexts.orgmasterorganicchemistry.combyjus.com This reaction requires an ester with at least two α-hydrogens, which act as the nucleophilic component after deprotonation by a strong base. Allyl heptafluorobutyrate itself lacks α-hydrogens on the acyl side and therefore cannot self-condense.

However, it can participate in a crossed Claisen condensation by acting as the electrophilic acylating agent (the "acceptor" ester). libretexts.org In this reaction, a different ester possessing α-hydrogens (the "donor" ester) is deprotonated by a strong, non-nucleophilic base (like sodium hydride or lithium diisopropylamide) to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of allyl heptafluorobutyrate. The subsequent loss of the allyloxide leaving group yields a β-keto ester.

The high electrophilicity of the carbonyl carbon in allyl heptafluorobutyrate, enhanced by the strong electron-withdrawing heptafluorobutyl group, makes it an excellent substrate for this type of reaction. acs.orgdatapdf.com The reaction must be performed with a stoichiometric amount of base, as the final product, a β-keto ester, is acidic and will be deprotonated, driving the equilibrium towards the product. wikipedia.org

Catalytic Applications and Mechanistic Insights

The chemical reactivity of allyl heptafluorobutyrate is significantly influenced by the presence of catalysts, which can facilitate a variety of transformations by lowering activation energies and directing reaction pathways. This section explores the catalytic applications of allyl heptafluorobutyrate, with a focus on transition metal-catalyzed and organocatalytic systems, and delves into the mechanistic details of these transformations, including the nature of key intermediates.

Transition Metal-Catalyzed Allylic Functionalization

Transition metal catalysts are pivotal in activating the allylic position of substrates like allyl heptafluorobutyrate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nature of the metal center and the ligands plays a crucial role in determining the outcome of these reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful methods for the functionalization of allylic substrates. In the context of fluorinated allyl esters such as allyl heptafluorobutyrate, palladium-catalyzed reactions are expected to proceed through the well-established Tsuji-Trost-type mechanism. This involves the formation of a π-allylpalladium intermediate, which is a key reactive species.

The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group. Subsequent oxidative addition leads to the cleavage of the carbon-oxygen bond of the ester, with the heptafluorobutyrate anion serving as the leaving group, to form a cationic (π-allyl)palladium(II) complex. This intermediate is then susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the allyl fragment and the ancillary ligands on the palladium center. Finally, reductive elimination regenerates the palladium(0) catalyst and yields the allylic functionalized product.

While direct studies on allyl heptafluorobutyrate are limited, research on analogous fluorinated allylic esters has shown that they can be challenging substrates due to the electronic effects of the fluorine atoms. chemrxiv.org Higher reaction temperatures and longer reaction times may be required compared to their non-fluorinated counterparts. chemrxiv.org Furthermore, side reactions, such as the substitution of a fluorine atom, can sometimes be observed depending on the reaction conditions and the nature of the nucleophile. chemrxiv.org

Mechanistic investigations into palladium-catalyzed allylic fluorination using other precursors have highlighted the complexity of these systems. For instance, computational and experimental studies suggest that an allylpalladium fluoride (B91410) can be a key intermediate, acting as both a nucleophile and an electrophile in a homobimetallic mechanism for C-F bond formation. acs.orgprinceton.edu While this is a different transformation, it underscores the intricate roles that palladium intermediates can play in reactions involving fluorinated species.

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Coordination | The Pd(0) catalyst coordinates to the alkene of the allyl group. | Pd(0)-alkene complex |

| 2. Oxidative Addition | The C-O bond of the ester is cleaved, and the heptafluorobutyrate anion departs, forming a (π-allyl)palladium(II) complex. | Cationic (π-allyl)palladium(II) complex |

| 3. Nucleophilic Attack | A nucleophile attacks the π-allyl ligand. | (π-allyl)palladium(II)-nucleophile adduct |

| 4. Reductive Elimination | The new C-nucleophile bond is formed, and the Pd(0) catalyst is regenerated. | Allylic functionalization product and Pd(0) |

Rhodium catalysts are well-known for their ability to catalyze reactions involving diazo compounds, proceeding through rhodium-carbene (carbenoid) intermediates. These reactive species are highly effective for a range of transformations, including cyclopropanation and C-H insertion reactions.

In the context of reactions where a rhodium carbenoid is generated in the presence of an alkene like that in an allyl ester, cyclopropanation is a common outcome. The mechanism is generally understood to involve the reaction of the diazo compound with the rhodium catalyst to form the rhodium carbenoid, which then transfers the carbene fragment to the alkene in a concerted, though often asynchronous, manner.

While direct examples with allyl heptafluorobutyrate are not prominent in the literature, studies on the rhodium-catalyzed cyclopropanation of electron-deficient alkenes with diazoacetates provide valuable mechanistic insights. nih.gov The reaction is believed to proceed via the initial formation of a weakly bound complex between the carbenoid and the alkene. nih.gov For electron-deficient alkenes, which the allyl group of allyl heptafluorobutyrate could be considered due to the electron-withdrawing nature of the ester, the subsequent reaction pathway is highly dependent on the nature of the carbonyl group. In the case of acrylates, cyclopropanation products are typically formed with high stereoselectivity. nih.gov

Computational studies on rhodium-catalyzed cyclopropanations support a mechanism involving the formation of the rhodium carbenoid followed by an asynchronous, concerted addition to the alkene. nih.gov The stereochemistry of the resulting cyclopropane (B1198618) is determined by the trajectory of the alkene's approach to the carbenoid.

Rare-earth metal catalysts have emerged as a unique platform for various organic transformations, including the activation and functionalization of C-H bonds. researchgate.net Their strong affinity for heteroatoms and the high reactivity of the rare-earth-carbon bond towards unsaturated carbon-carbon bonds are key to their catalytic activity. researchgate.net

This approach is particularly attractive for its atom economy, as it avoids the need for pre-functionalized substrates. Research has shown that half-sandwich rare-earth catalysts can be effective for the C-H functionalization of alkenes with other unsaturated compounds. researchgate.net The regio- and stereoselectivity of these reactions are often controlled by the catalyst structure and the nature of the substrates.

Organocatalysis in Allyl Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. In the context of allylic chemistry, organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding and iminium or enamine formation, to facilitate stereoselective bond formation.

For fluorinated allylic substrates, organocatalytic approaches have been developed for asymmetric allylic alkylations. For instance, the use of allyl fluorides as electrophiles in organocatalytic reactions has been reported. nih.govnih.gov These reactions often leverage the unique properties of the C-F bond. In one approach, a silicon-based nucleophile is activated by a fluoride source, which in turn can be the fluoride leaving group from the allylic substrate, creating a catalytic cycle. nih.gov

Another strategy involves the use of a chiral Lewis base catalyst to activate an α-silyl boronic ester. The fluoride leaving group from the allylic fluoride assists in the desilylative activation to generate an α-boryl carbanion nucleophile in situ. This nucleophile then reacts with a chiral ammonium (B1175870) intermediate, formed from the catalyst and the allyl fluoride, to afford the C-C coupled product with high stereoselectivity. nih.gov Although these examples use allyl fluorides, the principles of activating a nucleophile and controlling the stereochemistry of its reaction with an allylic electrophile could potentially be extended to substrates like allyl heptafluorobutyrate, where the heptafluorobutyrate would act as the leaving group.

| Catalysis Type | Typical Catalyst | Key Intermediate | Common Transformation |

|---|---|---|---|

| Palladium-Catalyzed | Pd(0) complexes with phosphine (B1218219) ligands | (π-allyl)palladium(II) complex | Allylic substitution |

| Rhodium-Carbynoid | Dirhodium carboxylates | Rhodium-carbenoid | Cyclopropanation |

| Rare-Earth Catalysis | Half-sandwich rare-earth complexes | Allyl-rare-earth species | Allylic C-H alkylation |

| Organocatalysis | Chiral amines, phosphines, etc. | Iminium/enamine ions, non-covalent complexes | Asymmetric allylic alkylation |

Understanding Allyl Metal Intermediates and Reaction Pathways

The formation and reactivity of allyl metal intermediates are central to the transition metal-catalyzed functionalization of allylic compounds. The structure and bonding in these intermediates dictate the course of the reaction, including its regio- and stereoselectivity.

In palladium-catalyzed reactions, the (π-allyl)palladium complex is the key intermediate. The allyl ligand is typically bonded to the palladium in a η³-fashion, involving three carbon atoms. The stability and reactivity of this intermediate are influenced by the other ligands on the palladium center and the counterion. Nucleophilic attack generally occurs at one of the terminal carbons of the allyl fragment. The presence of fluorine atoms in the leaving group, as in allyl heptafluorobutyrate, can influence the rate of formation of this intermediate but is not expected to fundamentally change its structure. Studies on (2-fluoroallyl)palladium complexes have provided insight into the synthesis and reactivity of fluorinated allyl-palladium intermediates, showing that their reactivity is dependent on the "hardness" of the nucleophile and the nature of the ligands. chemrxiv.org

In rhodium-catalyzed reactions involving diazo compounds, the key intermediate is a rhodium carbenoid. These species are electrophilic and react readily with electron-rich double bonds. The structure of the carbenoid and the ligands on the rhodium center are crucial for controlling the stereoselectivity of subsequent reactions like cyclopropanation. nih.govnih.gov

For rare-earth catalyzed reactions, the formation of an allyl-rare-earth intermediate via C-H activation is a proposed key step. These intermediates are nucleophilic and can react with various electrophiles. Mechanistic understanding in this area is still developing, but it is clear that the nature of the rare-earth metal and the ligand framework are critical for achieving high reactivity and selectivity. researchgate.net

The study of these intermediates, through both experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational methods, is essential for the rational design of new catalysts and the development of novel synthetic methodologies for the functionalization of allyl compounds, including those bearing fluorinated ester groups like allyl heptafluorobutyrate.

Specific Chemical Transformations and Derivatives

Allyl heptafluorobutyrate serves as a versatile substrate for generating a range of fluorinated compounds. The reactivity of the ester group and the allylic system can be selectively targeted to produce valuable chemical derivatives.

Formation of Fluorinated Alcohols and Ketones

The conversion of esters to alcohols and ketones are fundamental transformations in organic synthesis. While specific literature on Allyl heptafluorobutyrate is scarce, its reactivity can be inferred from the established chemistry of fluorinated esters and allyl compounds.

The synthesis of fluorinated alcohols from a fluorinated ester like Allyl heptafluorobutyrate would typically proceed through the cleavage of the ester bond. This can be achieved via hydrolysis (reaction with water, usually under acidic or basic catalysis) to yield allyl alcohol and heptafluorobutyric acid, or through reduction, which would cleave the ester to produce allyl alcohol and 2,2,3,3,4,4,4-heptafluoro-1-butanol.

The formation of fluorinated ketones from Allyl heptafluorobutyrate is a more complex transformation. A plausible route involves the reaction of the ester with an organometallic reagent. For instance, reaction with an organolithium or Grignard reagent, followed by hydrolysis, could potentially lead to the formation of a ketone. However, controlling the reaction to prevent a second addition of the organometallic reagent, which would result in a tertiary alcohol, can be challenging.

Another approach to synthesizing α-fluoroketones involves the isomerization of allylic alcohols to enolates, followed by a reaction with an electrophilic fluorinating agent like Selectfluor. organic-chemistry.org While this does not start from the ester directly, it represents a potential pathway if the allyl alcohol is first generated from Allyl heptafluorobutyrate.

Table 1: Potential Pathways to Fluorinated Alcohols and Ketones

| Target Product | General Reaction Type | Reagents | Intermediate/Byproduct |

|---|---|---|---|

| Fluorinated Alcohol | Reduction | LiAlH₄, NaBH₄ | 2,2,3,3,4,4,4-heptafluoro-1-butanol |

| Fluorinated Alcohol | Hydrolysis | H₃O⁺ or OH⁻ | Heptafluorobutyric acid |

Carboxylation Reactions Utilizing Allyl Metal Intermediates

Transition metal-catalyzed carboxylation reactions that utilize carbon dioxide (CO₂) are of significant interest for chemical synthesis. nih.govdoaj.org Allyl esters, such as Allyl heptafluorobutyrate, are excellent substrates for these reactions as they can generate allyl metal intermediates through oxidative addition. nih.govfrontiersin.org

The general mechanism involves the reaction of the allyl ester with a low-valent transition metal complex, typically nickel(0) or palladium(0). frontiersin.org This step, known as oxidative addition, results in the formation of a π-allylmetal complex, with the heptafluorobutyrate anion acting as the leaving group. This allyl metal intermediate is nucleophilic and can react with electrophiles, including the carbon atom of CO₂. nih.govresearchgate.net

This carboxylation step forms a metal carboxylate intermediate. Subsequent reductive elimination or transmetalation steps regenerate the active metal catalyst and yield the carboxylic acid product. frontiersin.org The regioselectivity of the carboxylation (i.e., whether the CO₂ adds to the more or less substituted end of the allyl group) can often be controlled by the choice of ligands on the metal catalyst. nih.gov For example, nickel-catalyzed carboxylation of allyl acetates has shown that different phosphine ligands can lead to either linear or branched carboxylic acid products. nih.gov

Table 2: Key Steps in Ni-Catalyzed Carboxylation of an Allyl Ester | Step | Description | Intermediate Species | | --- | --- | --- | | 1 | Oxidative Addition | A low-valent Ni(0) complex reacts with the allyl ester, cleaving the C-O bond. | π-allyl-Ni(II) complex | | 2 | Carboxylation | The nucleophilic allyl group on the nickel complex attacks a CO₂ molecule. | Nickel carboxylate intermediate | | 3 | Reductive Elimination | The carboxylated product is released, regenerating the Ni(0) catalyst. | β,γ-unsaturated carboxylic acid |

This methodology provides a pathway to synthesize β,γ-unsaturated carboxylic acids, which are valuable building blocks in organic chemistry. The use of Allyl heptafluorobutyrate in such a reaction would be advantageous as the highly electron-withdrawing heptafluorobutyrate group is an excellent leaving group, potentially facilitating the initial oxidative addition step.

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques Employing Allyl Heptafluorobutyrate and its Precursors as Derivatizing Agents

Derivatization is a chemical modification process used in chromatography to convert an analyte into a product of similar structure that is more suitable for analysis. This process can enhance volatility, improve chromatographic separation, and increase detector sensitivity. Heptafluorobutyric anhydride (B1165640) and heptafluorobutyric acid are widely used for these purposes in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) of Heptafluorobutyrate Derivatives

In GC-MS, derivatization with heptafluorobutyric anhydride (HFBA) is employed to increase the volatility and thermal stability of polar compounds containing functional groups such as hydroxyl, amino, and thiol groups. gcms.czchromastore.com.br The resulting heptafluorobutyrate esters are more amenable to GC analysis and can provide enhanced sensitivity, particularly with electron capture detection (ECD). gcms.cz

The efficiency of the derivatization reaction with HFBA is dependent on several factors, including the solvent, catalyst, temperature, and reaction time. Optimized protocols are crucial for achieving complete and reproducible derivatization, which is essential for accurate quantification.

For instance, an improved derivatization protocol for the simultaneous determination of alkylphenol ethoxylates and brominated flame retardants was developed using heptafluorobutyric anhydride in the presence of a triethylamine (B128534) base. nih.gov The reaction was completed in 30 minutes at 50°C using hexane (B92381) as the solvent. nih.gov These milder conditions and shorter analysis time represent a significant improvement over previous methods. scielo.org.za

The choice of solvent and catalyst is critical. Solvents like pyridine (B92270) or tetrahydrofuran (B95107) are often used to accept the acidic byproduct generated during the reaction. gcms.cz Amine bases can also act as catalysts and acid acceptors. gcms.cz The optimization of these parameters is essential to ensure the reaction goes to completion and to avoid the degradation of the analytes or the formation of unwanted byproducts.

Table 1: Optimized Derivatization Parameters with Heptafluorobutyric Anhydride

| Parameter | Optimized Condition | Analyte Class | Reference |

| Reagent | Heptafluorobutyric anhydride (HFBA) | Alkylphenol ethoxylates, Brominated flame retardants | nih.gov |

| Catalyst | Triethylamine | Alkylphenol ethoxylates, Brominated flame retardants | nih.gov |

| Solvent | Hexane | Alkylphenol ethoxylates, Brominated flame retardants | nih.gov |

| Temperature | 50°C | Alkylphenol ethoxylates, Brominated flame retardants | nih.gov |

| Time | 30 minutes | Alkylphenol ethoxylates, Brominated flame retardants | nih.gov |

Derivatization with HFBA has proven to be a valuable tool for the GC-MS analysis of complex biological molecules, which are often non-volatile and thermally labile. This technique allows for the qualitative and quantitative identification of various biomolecules in complex matrices. nih.gov

A reliable method was developed for the analysis of sialic acids, which are important terminal monosaccharides of glycans. nih.govresearchgate.net The protocol involves the methyl esterification of the sialic acids followed by derivatization with heptafluorobutyric anhydride. nih.govresearchgate.netoup.com This method allows for the separation and identification of a wide variety of sialic acids, including different O-acylated forms. researchgate.netoup.com The resulting heptafluorobutyrate derivatives are stable, leading to significant improvements over previous techniques that used trimethylsilyl (B98337) (TMS) ethers, which were often unstable and had poor reaction yields in complex biological samples. oup.comoup.com

This derivatization strategy has also been successfully applied to the analysis of other components of human skin, such as monosaccharides, long-chain bases, and fatty acids. nih.gov The method allows for the determination of these constituents without extensive purification steps. nih.gov Furthermore, a sequential GC/MS analysis procedure has been developed for the analysis of all major constituents of glycoproteins, including sialic acids, monosaccharides, and amino acids, from a single sample as their heptafluorobutyrate derivatives. nih.gov This comprehensive approach offers high sensitivity, with all data being obtainable at the sub-nanomolar level. nih.gov

The complete composition of gangliosides, a type of glycolipid, can also be determined in a single step from very small amounts of purified material, as the fatty acid methyl esters and sphingosine (B13886) derivatives are separated from the monosaccharide peaks during the GC analysis. nih.gov

GC-MS combined with HFBA derivatization is a powerful technique for the detection and quantification of environmental pollutants and contaminants in food. mdpi.com This method offers high sensitivity and selectivity, which are crucial for monitoring trace levels of these compounds.

An improved derivatization protocol was successfully applied to determine trace amounts of alkylphenol ethoxylates and brominated flame retardants in environmental water samples. nih.gov The method achieved good recoveries and low limits of detection (LOD) and quantification (LOQ), ranging from 0.01-0.20 µg L⁻¹ and 0.05-0.66 µg L⁻¹, respectively. nih.gov

In the analysis of food samples, derivatization is often a necessary step to convert non-volatile analytes into a form suitable for GC analysis. nih.gov For example, a method was developed for the determination of 11 alkylphenols and 2,4-dichlorophenol (B122985) in various foods, where the phenolic compounds were derivatized with HFBA after extraction and cleanup. researchgate.net This approach has also been used to analyze free fatty acids in edible oils and other food matrices, providing a feasible method for quality and safety assessment. researchgate.net

Table 2: Performance Metrics for HFBA-GC-MS Analysis of Environmental Contaminants

| Analyte Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Alkylphenol ethoxylates | Water | 0.01-0.20 µg L⁻¹ | 0.05-0.66 µg L⁻¹ | nih.gov |

| Brominated flame retardants | Water | 0.01-0.20 µg L⁻¹ | 0.05-0.66 µg L⁻¹ | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Heptafluorobutyric Acid as an Ion-Pair Reagent

In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), heptafluorobutyric acid (HFBA) is utilized as an ion-pairing reagent, particularly for the separation of peptides and other charged molecules. fishersci.senih.gov Ion-pair chromatography works by adding a reagent to the mobile phase that can form a neutral ion-pair with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. tcichemicals.comwelch-us.com

The use of HFBA as an ion-pairing agent can significantly improve the separation of complex mixtures. nih.gov For example, in the separation of glycated peptides from their unmodified counterparts, HFBA increased the retention times of the unmodified peptides more than the glycated ones, leading to improved resolution. nih.gov This effect is more pronounced compared to other ion-pairing reagents like trifluoroacetic acid (TFA). nih.gov

The hydrophobicity of the ion-pairing reagent plays a crucial role in its effectiveness. The retention of peptides increases with the increasing hydrophobicity of the anion in the order: phosphate (B84403) < TFA⁻ < pentafluoropropionic acid (PFPA⁻) < HFBA⁻. nih.gov This property allows for the manipulation of selectivity and resolution by choosing the appropriate ion-pairing reagent and its concentration. nih.gov

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for the structural characterization of heptafluorobutyrate derivatives and for monitoring the progress of derivatization reactions. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure.

The IR spectra of esters, including heptafluorobutyrate esters, are characterized by a strong carbonyl (C=O) stretching absorption typically found between 1800 and 1600 cm⁻¹. spectroscopyonline.com They also exhibit two strong C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com

In ¹H NMR spectroscopy, the protons on the carbon atom adjacent to the ester's carbonyl group are deshielded and typically resonate around 2 δ. libretexts.org Protons on the carbon attached to the oxygen of the allyl group in allyl heptafluorobutyrate would be expected in the 3.5-4.5 ppm region due to the deshielding effect of the electronegative oxygen atom. libretexts.org In ¹³C NMR, the carbonyl carbon of esters is highly deshielded, appearing in the 160-180 ppm range. libretexts.org

Mass spectrometry is a key technique for identifying heptafluorobutyrate derivatives. cngb.org A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a characteristic acylium ion (R-CO⁺). libretexts.org For heptafluorobutyrate derivatives, this would correspond to the C₃F₇CO⁺ ion, which can be a diagnostic peak in the mass spectrum.

Development and Validation of Analytical Methods

The unique properties of the heptafluorobutyryl group make it a valuable derivatizing agent for enhancing the detectability of other molecules in trace analysis. However, this process presents its own set of challenges.

Allyl heptafluorobutyrate can be synthesized by reacting allyl alcohol with a derivatizing agent such as heptafluorobutyric anhydride (HFBA). nih.gov This type of acylation is a common strategy in analytical chemistry to improve the chromatographic behavior and detectability of polar compounds containing -OH, -NH₂, or -SH groups. researchgate.net The resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or mass spectrometry.

Key challenges in this derivatization process include:

Removal of Byproducts: The reaction with HFBA produces heptafluorobutyric acid as a byproduct. This acidic residue must be thoroughly removed before GC analysis to prevent damage to the chromatographic column and interference with the analysis. researchgate.net

Optimization of Reaction Conditions: Derivatization parameters such as temperature, reaction time, and the amount of reagent must be carefully optimized. nih.gov Incomplete reactions can lead to low yields, while overly harsh conditions can cause degradation of the analyte or the formation of unwanted side products.

Derivative Stability: The stability of the resulting ester is crucial for reproducible quantitative analysis. The derivative must be stable throughout the sample preparation, injection, and separation process. researchgate.net

For analyzing fluorinated compounds within complex biological or environmental mixtures, standard NMR techniques can be limited by signal overlap. Isotope-edited NMR spectroscopy offers a powerful solution to this problem. rsc.org By strategically incorporating stable isotopes, such as ¹³C, into the molecule of interest, specific signals can be filtered or enhanced.

This methodology uses the ¹⁹F nucleus as a sensitive probe to gain structural information. nih.govresearchgate.net A set of 2D NMR experiments can utilize the long-range couplings between ¹⁹F and ¹³C nuclei to obtain the chemical shifts of carbons that are multiple bonds away from the fluorine atoms. rsc.orgnih.gov Observing ¹³C-induced isotopic shifts on the ¹⁹F signals provides definitive evidence of ¹⁹F-¹³C connectivity. This approach is exceptionally useful for elucidating the complete structure of fluorinated molecules in mixtures without the need for physical separation, making it a major contribution to the analysis of fluorinated agrochemicals, pharmaceuticals, and their degradation products. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies on Allyl Heptafluorobutyrate

Quantum Mechanical Calculations for Understanding Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of molecules. thieme-connect.deresearchgate.net For allyl heptafluorobutyrate, QM methods can be employed to understand the intricate interplay between the allylic group and the electron-withdrawing heptafluorobutyryl group.

Allylic rearrangements are characteristic reactions of allyl-containing compounds, where a shift of the double bond occurs. wikipedia.orglscollege.ac.in In the case of allyl esters, this can manifest as researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, particularly in the formation of related intermediates. fizmathim.com Theoretical studies on similar fluorinated allylic systems, like allyl trifluoroacetate (B77799), have been conducted to understand their reactivity in photo-oxidation reactions, which can involve complex rearrangement pathways. acs.org

Computational studies on the rearrangement of O-allyl nitronic esters have shown that these transformations can proceed through a concerted, six-membered transition state, analogous to a researchgate.netresearchgate.net-sigmatropic shift. While not a direct analogue, this research highlights the power of computational methods to map out the potential energy surface and identify the lowest energy pathways for such rearrangements. The presence of the highly fluorinated heptafluorobutyrate group in allyl heptafluorobutyrate is expected to significantly influence the energetics of any potential rearrangement. The strong inductive effect of the perfluoroalkyl chain can alter the electron density distribution within the allyl moiety, thereby affecting the stability of the transition states involved in these rearrangements.

The stability of reactive intermediates, such as carbocations and radicals, is a key determinant of reaction pathways. The formation of an allylic cation or radical from allyl heptafluorobutyrate would involve the delocalization of charge or the unpaired electron across the three-carbon allyl system. dur.ac.uk The presence of the electron-withdrawing heptafluorobutyrate group is anticipated to have a profound impact on the stability of these intermediates.

Generally, electron-withdrawing groups destabilize adjacent carbocations. Therefore, the heptafluorobutyrate group would likely decrease the stability of a neighboring allylic cation compared to a non-fluorinated analogue. Conversely, the effect of fluorine substitution on radical stability is more complex, with perfluoroalkyl radicals exhibiting electrophilic character. researchgate.net The stability of substituted allyl cations has been extensively studied, and it is well-established that resonance delocalization provides significant stabilization. dur.ac.uk However, the powerful inductive effect of the C3F7 group would counteract this stabilization.

Computational studies can quantify these effects by calculating the heats of formation and relative energies of the parent molecule and its corresponding cation and radical intermediates. For instance, ab initio molecular orbital calculations have been successfully used to determine the stabilities of methyl-substituted allyl cations, showing good correlation with experimental solvolysis data. researchgate.net Similar computational approaches could be applied to allyl heptafluorobutyrate to predict the relative stabilities of its potential reactive intermediates.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like allyl heptafluorobutyrate. researchgate.netosti.gov These simulations model the atomic motions over time, providing insights into the preferred shapes of the molecule and the energy barriers between different conformations.

The conformational flexibility of allyl heptafluorobutyrate arises from the rotation around the C-C and C-O single bonds. MD simulations can reveal the most populated conformations in different environments (e.g., in the gas phase or in various solvents). This information is crucial for understanding how the molecule interacts with its surroundings and how its shape influences its reactivity. For example, MD simulations have been used to study the conformational properties of fluorinated polypeptides, demonstrating how fluorination can significantly alter the secondary structure. wiley-vch.de While no specific MD studies on allyl heptafluorobutyrate are available, simulations on structurally related fluorinated esters have been performed to understand their behavior in complex systems like lithium-ion battery electrolytes. acs.org These studies show that even as a minor component, fluorinated esters can significantly modify the solvation structure around ions. acs.org

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling allows for the prediction of reaction feasibility and rates, respectively. lscollege.ac.inrsc.org For allyl heptafluorobutyrate, a key reaction of interest is hydrolysis, which would break the ester bond to form allyl alcohol and heptafluorobutyric acid.

Computational models can be used to estimate the thermodynamic parameters of this reaction, such as the change in Gibbs free energy (ΔG), to determine if the reaction is spontaneous under given conditions. Kinetic modeling can predict the rate of hydrolysis by calculating the activation energy of the reaction. Studies on the hydrolysis of other perfluorinated esters have shown that the presence of the perfluoroalkyl chain can significantly impact the reaction rate. acs.orgnih.gov For example, the hydrolysis of perfluorinated telomer acrylates can be rapid under certain environmental conditions. researchgate.net The electron-withdrawing nature of the heptafluorobutyrate group is expected to make the carbonyl carbon of allyl heptafluorobutyrate more electrophilic and thus more susceptible to nucleophilic attack by water, potentially leading to a faster hydrolysis rate compared to non-fluorinated analogues.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the hydrolysis rates of carboxylic acid esters, and their applicability to perfluorinated esters has been assessed. acs.org These models often rely on calculated chemical descriptors, such as pKa values, and their accuracy is crucial for reliable predictions. acs.org

Structure-Reactivity Relationships in Perfluorinated Allyl Compounds

The relationship between the molecular structure of perfluorinated allyl compounds and their chemical reactivity is a key area of investigation. The presence of the perfluoroalkyl group imparts unique electronic properties that distinguish these compounds from their non-fluorinated counterparts.

The strong electron-withdrawing nature of the heptafluorobutyl group in allyl heptafluorobutyrate significantly influences the reactivity of both the allyl and the ester functionalities. This is a general trend observed in perfluoroalkyl compounds. For instance, studies on the degradation of perfluoroalkyl ether carboxylic acids have shown that the structure, including branching and chain length of the fluoroalkyl moieties, dictates the degradation rate and mechanism. Current time information in Bangalore, IN.ugent.benih.gov The ether oxygen in these compounds was found to increase the bond dissociation energy of adjacent C-F bonds, while C-O bond cleavage was a significant degradation pathway. ugent.benih.gov

In the context of allylic substitution reactions, the electronic effects of fluorine atoms can have a profound impact on the stability and reactivity of intermediates. wikipedia.org Computational studies on iridium-catalyzed allylic substitution have shown that a trifluoroacetate nucleophile leads to a higher ratio of branched to linear products compared to a less electron-withdrawing nucleophile, highlighting the influence of the fluorinated group on regioselectivity. nih.gov

The table below summarizes some key structural and predicted reactivity features of allyl heptafluorobutyrate based on the principles discussed.

| Feature | Description | Predicted Impact on Reactivity |

| Allyl Group | Contains a C=C double bond adjacent to a CH2 group. | Site for electrophilic addition, radical reactions, and allylic rearrangements. |

| Heptafluorobutyrate Group | A short-chain perfluoroalkyl group (C3F7) attached to the carbonyl carbon. | Strong electron-withdrawing inductive effect. |

| Ester Linkage | Connects the allyl and heptafluorobutyrate moieties. | Susceptible to nucleophilic attack, particularly hydrolysis. |

| Overall Polarity | The molecule possesses distinct polar (ester) and less polar (hydrocarbon and fluorocarbon) regions. | Influences solubility and intermolecular interactions. |

Advanced Research Topics and Future Directions

Development of Novel Allyl Heptafluorobutyrate Derivatives for Emerging Applications

The dual functionality of allyl heptafluorobutyrate makes it a prime candidate for creating a new generation of specialized molecules. Research is moving beyond its traditional use as a derivatizing agent to explore its potential as a fundamental building block in materials science and organic synthesis.

The presence of an allyl group provides a reactive handle for polymerization, a process that joins monomers together to form a polymer. vapourtec.com Allyl-terminated polymers are recognized as a unique class of materials that allow for the introduction of diverse functionalities and architectures through various chemical reactions. nih.govmdpi.com The integration of the heptafluorobutyrate group into a polymer backbone via the allyl moiety of allyl heptafluorobutyrate could yield functional polymers with tailored properties. These properties are desirable for creating advanced materials for biomedical applications, such as controlled drug delivery and tissue engineering. nih.govresearchgate.net

For instance, polymers functionalized with allyl groups can be used to create materials for targeted drug delivery or as antimicrobial coatings. nih.gov The highly fluorinated heptafluorobutyrate chain would impart significant hydrophobicity and chemical resistance to the resulting polymer. chimia.ch Researchers are exploring the synthesis of such polymers where the allyl group acts as a point of covalent attachment, potentially to surfaces or other polymer chains. mdpi.comsigmaaldrich.com This could lead to the development of novel polymer-drug conjugates or advanced nano-carriers. researchgate.net Atom Transfer Radical Polymerization (ATRP) is a key technique for creating such well-defined polymers from functional initiators. sigmaaldrich.com

Table 1: Potential Properties and Applications of Functional Polymers Derived from Allyl Heptafluorobutyrate

| Polymer Property | Contributing Moiety | Potential Application Area |

|---|---|---|

| Enhanced Hydrophobicity | Heptafluorobutyrate | Water-repellent coatings, specialized membranes |

| Chemical Resistance | Heptafluorobutyrate | Chemically inert surfaces, protective films chimia.ch |

| Tunable Solubility | Both | Smart materials, drug delivery systems researchgate.net |

| Reactive Sites for Cross-linking | Allyl | Hydrogels, thermosets, biomedical scaffolds nih.govmdpi.com |

| Surface Modification | Allyl | Grafting onto surfaces like silica (B1680970) or other polymers sigmaaldrich.com |

While heptafluorobutyrate esters are well-known as derivatizing agents for gas chromatography, their potential in broader organic synthesis remains an active area of investigation. The unique electronic properties of the heptafluorobutyrate group can be exploited in novel synthetic strategies. For example, ionic liquids incorporating the heptafluorobutyrate anion have been synthesized and studied. growkudos.comresearchgate.net

Future research could focus on using the allyl heptafluorobutyrate molecule in reactions where the heptafluorobutyrate group serves not just as a leaving group but as a modifier of reactivity. The strong electron-withdrawing nature of the fluorinated chain significantly influences the electron density of the adjacent carbonyl group, potentially enabling unique, hitherto underexplored chemical transformations. ontosight.ai The allyl group provides a site for a multitude of reactions, including palladium-catalyzed processes, which could be modulated by the electronic effects of the distant fluorinated ester. dovepress.com

Interdisciplinary Research Contributions (e.g., Glycobiology, Lipidomics)

In complex fields like metabolomics and lipidomics, which study the full range of small molecules and lipids in a biological system, the derivatization of analytes is often necessary to improve their detection. creative-proteomics.comresearchgate.netcas.cz Heptafluorobutyrate esters are used as derivatives to enhance the volatility and ionization efficiency of molecules like long-chain bases, making them more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). curtin.edu.au This derivatization is crucial for the structural characterization and quantification of key biological molecules. csic.es

The application of such derivatization techniques is expanding. In glycobiology, the study of the structure and function of carbohydrates, similar derivatization strategies can facilitate the analysis of complex sialic acids. semanticscholar.org In lipidomics, integrated analyses that combine metabolomics and lipidomics are increasingly used to understand metabolic disorders. cas.cznih.gov The use of heptafluorobutyrate derivatization helps in identifying specific lipid molecules and metabolic pathways affected by certain conditions. nih.gov Future work will likely involve refining these derivatization methods to analyze a wider range of biomolecules with greater sensitivity and to probe the metabolic roles of currently uncharacterized lipids and carbohydrates.

Table 2: Applications of Heptafluorobutyrate Derivatization in Interdisciplinary Research

| Research Field | Analyte Class | Purpose of Derivatization | Primary Analytical Technique |

|---|---|---|---|

| Lipidomics | Long-chain bases, fatty acids curtin.edu.aunih.gov | Increase volatility and sensitivity | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Glycobiology | Sialic acids, monosaccharides semanticscholar.org | Improve chromatographic separation and detection | GC-MS |

| Metabolomics | Steroids, amino acids, various metabolites creative-proteomics.comresearchgate.net | Enhance ionization efficiency and selectivity | GC-MS, LC-MS |

| Forensic Science | Lipid constituents in latent fingermarks curtin.edu.au | Enable trace-level detection and characterization | GC-MS |

Mechanistic Investigations of Underexplored Reactions

The full mechanistic understanding of reactions involving highly fluorinated compounds like allyl heptafluorobutyrate is still developing. Due to the strong electron-withdrawing effects of the heptafluorobutyl group, the reactivity of the ester can differ significantly from its non-fluorinated counterparts. Future research will likely focus on detailed mechanistic studies of its synthesis and subsequent reactions.

One area of interest is the catalysis of reactions involving fluorinated species. For example, rhodium(II) heptafluorobutyrate dimer is used as a catalyst in various organic transformations, but the precise mechanism and the nature of the short-lived intermediates are often difficult to probe. sigmaaldrich.comchemicalbook.com Advanced spectroscopic techniques could be employed to study the catalytic cycles involving such compounds. stfc.ac.uk Furthermore, novel catalytic systems, such as I(I)/I(III) catalysis manifolds used for difluorination reactions, present new mechanistic questions that need to be explored. thieme-connect.de Understanding these mechanisms is crucial for designing more efficient and selective catalysts for the synthesis of complex fluorinated molecules. thieme-connect.de

Innovations in Sustainable Synthesis and Catalysis of Allyl Heptafluorobutyrate and Analogues

The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods to reduce environmental impact. rroij.com This is particularly relevant for the production of organofluorine compounds, which has traditionally relied on harsh reagents and energy-intensive processes. dovepress.comresearchgate.net

Future innovations in the synthesis of allyl heptafluorobutyrate will likely center on several key areas of green chemistry:

Biocatalysis : Utilizing enzymes as catalysts offers a route to highly selective transformations under mild, aqueous conditions, reducing energy consumption and the use of toxic reagents. chemistryjournals.net

Flow Chemistry : Continuous flow systems provide superior control over reaction parameters like temperature and time, leading to higher yields, better consistency, and safer handling of reactive intermediates compared to traditional batch processes. vapourtec.com This is especially advantageous for polymerization reactions. vapourtec.com

Alternative Solvents : Research into replacing conventional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is ongoing. rroij.com Bio-based solvents are also emerging as viable, less toxic options. chemanager-online.com

Novel Catalysts : The development of new catalysts based on abundant and less toxic metals, such as manganese, is a key goal for sustainable chemical synthesis. stfc.ac.uk Research is also focused on photoredox catalysis, which can enable new reaction pathways under mild conditions, reducing the reliance on precious metal catalysts. acs.org

By applying these principles, the synthesis of allyl heptafluorobutyrate and related fluorinated esters can become more efficient, cost-effective, and environmentally benign. rsc.org

Table 3: Comparison of Synthesis Strategies for Fluorinated Esters

| Method | Key Features | Green Chemistry Advantages | Challenges |

|---|---|---|---|

| Traditional Esterification | Uses mineral acid catalysts and excess alcohol. ag.state.mn.us | Well-established and straightforward. | Often requires harsh conditions, can generate waste. |

| Biocatalysis | Enzyme-catalyzed (e.g., lipase) reactions. chemistryjournals.net | Mild conditions, high selectivity, reduced waste. chemistryjournals.net | Enzyme stability and cost, lower reaction rates. |

| Flow Chemistry | Continuous processing in microreactors. vapourtec.com | Enhanced safety, precise control, scalability. vapourtec.com | Initial equipment cost, potential for clogging. |

| Photoredox Catalysis | Uses light to drive chemical reactions. acs.org | Access to novel reaction pathways, mild conditions. acs.org | Requires specialized equipment, catalyst optimization. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing allyl heptafluorobutyrate with high purity, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis typically involves esterification of heptafluorobutyric acid with allyl alcohol under acid catalysis. To optimize purity, employ factorial design experiments to test variables such as reaction temperature (e.g., 60–100°C), molar ratios (1:1 to 1:2.5), and catalyst concentration (e.g., 0.5–2.0% sulfuric acid) . Post-synthesis, characterize purity using GC-MS with heptafluorobutyrate derivatives, which produce high-molecular-weight ion fragments for reduced interference .

Q. How can researchers validate analytical methods for detecting allyl heptafluorobutyrate in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization techniques. Compare derivatization agents (e.g., heptafluorobutyric anhydride vs. pentafluoropropionic anhydride) to assess sensitivity and selectivity. Validate methods via spike-and-recovery experiments in matrices like water or soil, with limits of detection (LOD) below 0.1 µg/L . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for allyl heptafluorobutyrate, particularly regarding dose-response relationships?

- Methodological Answer : Conduct systematic reviews of existing studies (e.g., ATSDR toxicological profiles) to identify discrepancies in endpoints like hepatotoxicity or carcinogenicity . Perform meta-analyses using standardized effect sizes and assess heterogeneity via I² statistics. Design in vivo studies with controlled exposure levels (e.g., 10–500 mg/kg body weight) to clarify non-linear dose-response trends .

Q. What experimental strategies are effective for studying allyl heptafluorobutyrate’s solubility in ionic liquids, and how can computational models enhance this research?

- Methodological Answer : Use gravimetric or gas solubility apparatus to measure partitioning coefficients in ionic liquids (e.g., 1-ethyl-3-methylimidazolium heptafluorobutyrate) under varied temperatures (25–80°C) and pressures . Complement experiments with the UNIFAC-IL model to predict solubility behavior and identify optimal solvent systems for green chemistry applications .

Q. How can mechanistic studies resolve uncertainties in allyl heptafluorobutyrate’s dermal sensitization potential?

- Methodological Answer : Apply the Local Lymph Node Assay (LLNA) or human epidermal equivalents to quantify sensitization thresholds. Cross-reference results with Quantitative Structure-Activity Relationship (QSAR) models to predict reactivity with skin proteins . Compare findings to IFRA standards for structurally similar allyl esters (e.g., allyl heptine carbonate) to identify risk-mitigation strategies .

Q. What advanced statistical approaches are suitable for analyzing multifactorial interactions in allyl heptafluorobutyrate’s environmental persistence?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables such as pH, UV exposure, and microbial activity. Validate models with Arctic environmental data, where perfluoroalkyl substances exhibit long-term persistence, and apply Monte Carlo simulations to assess uncertainty .

Data and Resource Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.